Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8-methyl-
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Overview
Description
Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8-methyl- is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. This compound’s unique structure and functional groups make it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the pteridine ring system.
Substitution Reactions: Introduction of ethyl and methyl groups at specific positions may be achieved through substitution reactions using reagents like alkyl halides.
Oxidation and Reduction: Specific oxidation or reduction steps may be required to achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Using large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Various substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8-methyl- has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8-methyl- involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Pathway Modulation: It may modulate specific biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound of the pteridine family.
Folic Acid: A well-known pteridine derivative with essential biological functions.
Biopterin: Another biologically active pteridine derivative.
Uniqueness
Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8-methyl- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pteridine derivatives.
Properties
CAS No. |
63528-79-0 |
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Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
7-ethyl-8-methyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H12N4O2/c1-3-7-5-9-8(4-6(7)2)15-11-10(14-9)12(18)17-13(19)16-11/h4-5H,3H2,1-2H3,(H2,15,16,17,18,19) |
InChI Key |
CQLHBHKAOZBZOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1C)N=C3C(=N2)C(=O)NC(=O)N3 |
Origin of Product |
United States |
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